

# Physical and chemical characteristics of 2-[Boc(methyl)amino]acetonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *tert-Butyl (cyanomethyl)  
(methyl)carbamate*

Cat. No.: B067759

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## An In-depth Technical Guide to 2-[Boc(methyl)amino]acetonitrile

For Researchers, Scientists, and Drug Development Professionals

### Introduction

2-[Boc(methyl)amino]acetonitrile, also known as *tert*-butyl N-(cyanomethyl)-N-methylcarbamate, is a valuable synthetic intermediate in organic chemistry. Its structure incorporates a nitrile group and a Boc-protected secondary amine, making it a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The *tert*-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for the selective unmasking of the secondary amine for further functionalization. This guide provides a comprehensive overview of the physical and chemical characteristics of 2-[Boc(methyl)amino]acetonitrile, along with relevant experimental details.

### Physical and Chemical Characteristics

A summary of the key physical and chemical properties of 2-[Boc(methyl)amino]acetonitrile is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

Property	Value	Reference(s)
CAS Number	180976-09-4	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	170.21 g/mol	[1]
Physical State	Not explicitly stated, likely an oil or low-melting solid	
Boiling Point	59-60 °C at 0.2 Torr	
Density (Predicted)	1.033 ± 0.06 g/cm <sup>3</sup>	
Solubility	Soluble in common organic solvents such as DCM and Methanol.	[3]
Melting Point	Not available	

## Synthesis and Reactivity

The synthesis of 2-[Boc(methyl)amino]acetonitrile typically involves the protection of the secondary amine of N-methylaminoacetonitrile with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy in organic synthesis.

## General Experimental Protocol for Boc Protection of an Amine

This protocol is a general procedure and may require optimization for the specific synthesis of 2-[Boc(methyl)amino]acetonitrile.

Materials:

- Amine (e.g., N-methylaminoacetonitrile)
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Base (e.g., triethylamine, sodium bicarbonate, or a strong base like sodium hydroxide)

- Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or a biphasic system)
- Water
- Brine
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

#### Procedure:

- Dissolve the amine in the chosen solvent.
- Add the base to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) in the same solvent to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding water.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over an anhydrous drying agent.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel if necessary.

## Reactivity Profile

The reactivity of 2-[Boc(methyl)amino]acetonitrile is primarily governed by the two main functional groups: the Boc-protected amine and the nitrile group.

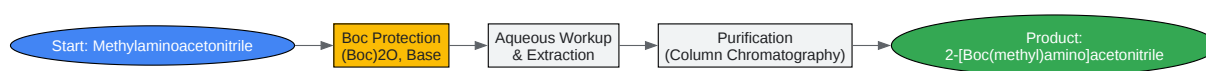
- **N-Boc Group:** The tert-butoxycarbonyl group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. However, it is readily cleaved under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free secondary amine. This orthogonality makes it highly valuable in multi-step syntheses. The deprotection can be visualized as a key step in a synthetic workflow.
- **Nitrile Group:** The nitrile group can undergo various chemical transformations. For instance, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) or through catalytic hydrogenation. This reduction would yield a diamine structure, a common motif in biologically active compounds. The nitrile group can also be hydrolyzed to a carboxylic acid under acidic or basic conditions.

## Potential Applications and Research Directions

While specific biological activities for 2-[Boc(methyl)amino]acetonitrile have not been extensively reported, its structural motifs suggest its potential as a precursor for various bioactive molecules. Aminoacetonitrile derivatives, in general, have been investigated for their anthelmintic properties. The presence of the protected diamine scaffold makes it an attractive starting material for the synthesis of heterocyclic compounds and peptidomimetics, which are classes of molecules with broad therapeutic applications.

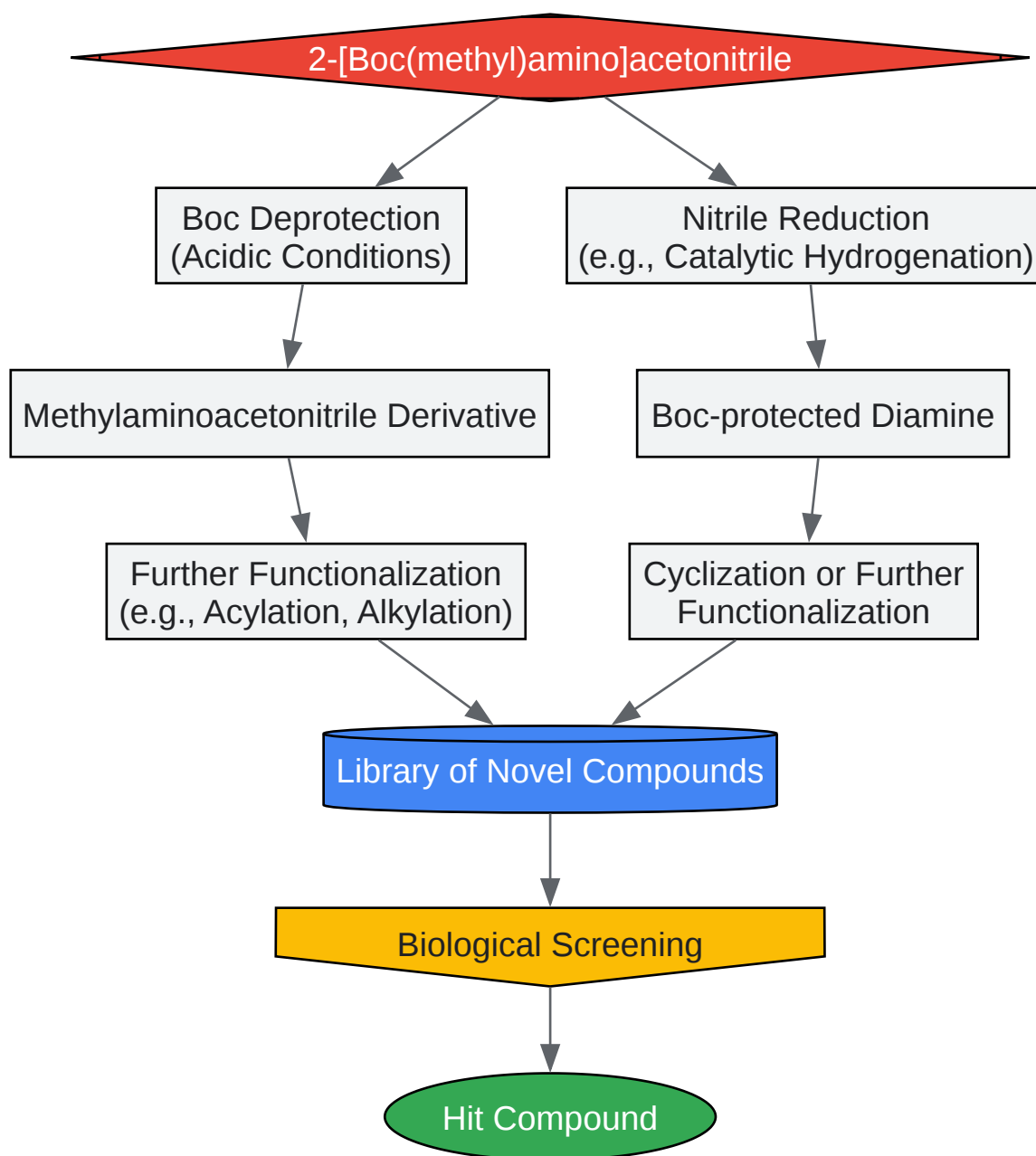
## Visualizing Synthetic Pathways and Workflows

To illustrate the potential utility of 2-[Boc(methyl)amino]acetonitrile in a research and development context, the following diagrams, generated using the DOT language, depict a general experimental workflow for its synthesis and a logical relationship for its application in drug discovery.



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Caption: A general experimental workflow for the synthesis of 2-[Boc(methyl)amino]acetonitrile.



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Caption: A logical workflow illustrating the use of 2-[Boc(methyl)amino]acetonitrile as a scaffold in drug discovery.

## Conclusion

2-[Boc(methyl)amino]acetonitrile is a valuable and versatile building block for organic synthesis. Its combination of a stable, yet readily cleavable, protected amine and a reactive nitrile group allows for a wide range of chemical transformations. While specific biological data on this

compound is currently limited, its structural features make it a promising starting material for the development of novel therapeutic agents. The experimental protocols and logical workflows provided in this guide are intended to serve as a practical resource for researchers and scientists in the field of drug development and medicinal chemistry. Further investigation into the reactivity and biological applications of this compound is warranted and could lead to the discovery of new and important molecules.

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- To cite this document: BenchChem. [Physical and chemical characteristics of 2-[Boc(methyl)amino]acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067759#physical-and-chemical-characteristics-of-2-boc-methyl-amino-acetonitrile]

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